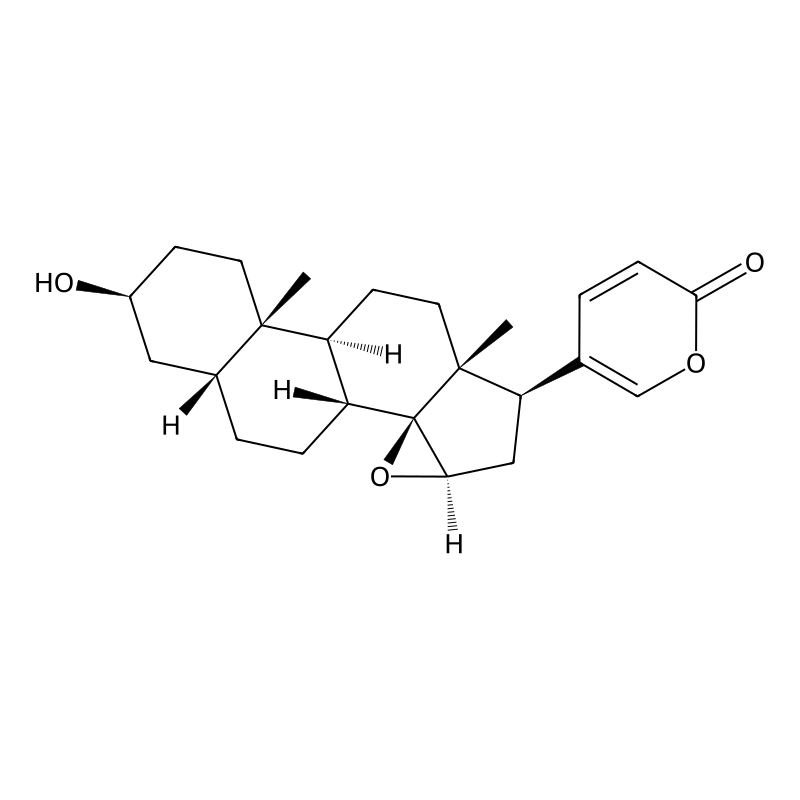

Resibufogenin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Resibufogenin is a cardiac glycoside primarily extracted from the venom of the Chinese toad Bufo gargarizans. It is recognized for its potent pharmacological properties, particularly in traditional Chinese medicine, where it is a significant component of Huachansu, a preparation used for treating various ailments, including cancer. The compound has garnered attention due to its ability to inhibit the Na/K-ATPase enzyme, which plays a crucial role in cellular ion balance and signaling pathways. Resibufogenin exhibits a steroid-like structure, characteristic of many cardiac glycosides, which contributes to its biological activities .

The metabolic reactions of resibufogenin predominantly involve hydroxylation, dihydroxylation, dehydrogenation, and isomerization. These reactions are essential for its bioactivation and elimination from the body. The compound undergoes various enzymatic transformations that can affect its pharmacokinetics and pharmacodynamics .

Resibufogenin has demonstrated significant anticancer activity across various cancer types. It induces apoptosis in cancer cells through multiple mechanisms:

- Inhibition of Nuclear Factor-kappa B: Resibufogenin suppresses the activity of nuclear factor-kappa B (NF-κB), a transcription factor that promotes cell survival and proliferation in cancer cells. This suppression is mediated through the inhibition of transforming growth factor-β-activated kinase 1 (TAK1) and subsequent downregulation of NF-κB target genes .

- Caspase Activation: The compound enhances the activity of caspases, particularly caspase-3 and caspase-8, leading to programmed cell death in gastric carcinoma cells .

- Antiangiogenic Properties: Resibufogenin inhibits vascular endothelial growth factor receptor 2 (VEGFR2) phosphorylation, thus preventing angiogenesis—an essential process for tumor growth and metastasis .

Resibufogenin can be synthesized through several methods, including:

- Extraction from Natural Sources: The primary method involves isolating the compound from the venom of Bufo gargarizans.

- Chemical Synthesis: Synthetic routes have been developed that utilize various organic chemistry techniques to construct the steroidal backbone characteristic of resibufogenin.

- Biotransformation: Utilizing microbial or enzymatic systems to convert precursor compounds into resibufogenin has also been explored as a sustainable synthesis method .

Resibufogenin has potential applications in:

- Cancer Therapy: Due to its cytotoxic effects on various cancer cell lines, it is being investigated as a therapeutic agent for cancers such as pancreatic and gastric carcinoma.

- Cardiovascular Diseases: Its action as a Na/K-ATPase inhibitor positions it as a candidate for treating heart conditions, although its use must be carefully managed due to potential toxicity .

- Traditional Medicine: As part of Huachansu, it continues to be used in traditional Chinese medicine practices for various health conditions.

Research indicates that resibufogenin interacts with several molecular targets:

- Na/K-ATPase: Its primary mechanism involves inhibiting this enzyme, which can lead to increased intracellular calcium levels and enhanced cardiac contractility.

- Signaling Pathways: It affects multiple signaling pathways involved in cell survival, apoptosis, and angiogenesis. For instance, it modulates the PI3K/AKT pathway and influences glycogen synthase kinase-3 activity .

Resibufogenin belongs to a class of compounds known as bufadienolides. Here are some similar compounds along with their unique characteristics:

| Compound | Source | Key Activities | Unique Features |

|---|---|---|---|

| Bufalin | Bufo gargarizans | Anticancer, cardiotonic | Stronger Na/K-ATPase inhibition |

| Cinobufagin | Bufo gargarizans | Anticancer | Exhibits potent anti-inflammatory properties |

| Bufadienolide | Various species of toads | Cardiotonic, potential anticancer | General term encompassing various related compounds |

| 3-epi-Bufalin | Synthetic/derived | Anticancer | Structural variant with different biological activities |

Resibufogenin's uniqueness lies in its specific mechanism of action against NF-κB and its strong apoptotic effects across different cancer types while maintaining lower toxicity profiles compared to some other bufadienolides .

| Property | Value |

|---|---|

| Molecular Formula | C24H32O4 |

| Molecular Weight | 384.51 g/mol |

| IUPAC Name | 5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |

| CAS Number | 465-39-4 |

| Classification | Bufadienolide steroid |

Structural Classification as Bufadienolide

Resibufogenin belongs to the bufadienolide class of compounds, which are characterized by a specific steroid nucleus with a distinctive α-pyrone ring (six-membered lactone ring) attached at the C-17β position [1] [21]. This structural feature distinguishes bufadienolides from cardenolides, which possess a five-membered lactone ring [7]. The basic structure consists of a steroid core with a tetracyclic ring system labeled as A, B, C, and D rings, forming the characteristic steroid framework [22] [26].

The chemical structure of resibufogenin is similar to that of digitoxigenin, featuring a pyran-2-one moiety within its steroid lactone framework [1]. The compound contains a 14,15-epoxy group, which is a defining characteristic that differentiates it from some other bufadienolides [7] [8]. This epoxy group forms a rigid structure with the steroid nucleus and contributes significantly to the overall conformation and biological properties of the molecule [22] [24].

Bufadienolides, including resibufogenin, are characterized by the presence of a conjugated dienolide structure in the lactone ring, which is responsible for many of their biological activities [22] [26]. The α-pyrone ring contains an unsaturated lactone with a double bond between C-20 and C-22, forming part of the characteristic bufadienolide structure [7] [31].

Stereochemical Characteristics

Resibufogenin exhibits a complex stereochemical profile with specific configurations at multiple chiral centers [7] [29]. The stereochemistry of resibufogenin is critical for its structural integrity and biological activity, with precise spatial arrangements of various functional groups around the steroid nucleus [8] [29].

The stereochemical configuration of resibufogenin includes R configuration at C-1, C-4, C-6, C-7, and C-16 positions, while S configuration is present at C-2, C-10, C-11, and C-14 positions [7] [29]. The 14,15-epoxy ring is β-oriented, which is a distinctive feature of resibufogenin compared to other bufadienolides [8] [24].

The A/B ring junction in resibufogenin adopts a trans configuration, while the C/D ring junction has a cis configuration [8] [29]. These specific stereochemical arrangements contribute to the overall three-dimensional structure of the molecule and influence its interactions with biological targets [7] [29].

Table 2: Stereochemical Characteristics of Resibufogenin

| Stereochemical Feature | Configuration |

|---|---|

| Configuration at C-1 | R |

| Configuration at C-2 | S |

| Configuration at C-4 | R |

| Configuration at C-6 | R |

| Configuration at C-7 | R |

| Configuration at C-10 | S |

| Configuration at C-11 | S |

| Configuration at C-14 | S |

| Configuration at C-16 | R |

| 14,15-Epoxy Ring | β-oriented |

| A/B Ring Junction | trans |

| C/D Ring Junction | cis |

The stereochemical characteristics of resibufogenin have been confirmed through various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and optical rotation measurements [8] [29]. These studies have provided detailed insights into the three-dimensional structure of resibufogenin and its stereochemical features [7] [29].

Physicochemical Properties

Solubility Profile

Resibufogenin exhibits distinct solubility characteristics that are important for its handling, formulation, and biological interactions [11] [13]. The compound is insoluble in water, which is a common feature of many steroid-based compounds due to their hydrophobic nature [11] [13]. This water insolubility presents challenges for its bioavailability and pharmaceutical formulation [7] [13].

In contrast to its poor water solubility, resibufogenin demonstrates good solubility in various organic solvents [13]. Specifically, it has a solubility of approximately 25 mg/mL in dimethylformamide (DMF), 20 mg/mL in dimethyl sulfoxide (DMSO), and 5 mg/mL in ethanol [13]. The compound also shows limited solubility in a mixture of DMF and phosphate-buffered saline (pH 7.2) at a ratio of 1:1, with a solubility of approximately 0.5 mg/mL [13].

The differential solubility of resibufogenin in various solvents is attributed to its molecular structure, particularly the presence of hydrophobic steroid nucleus and the polar functional groups such as the hydroxyl group at C-3 position and the lactone ring [7] [13]. These structural features influence the intermolecular interactions between resibufogenin and different solvents, thereby determining its solubility profile [11] [13].

Stability Characteristics

Resibufogenin demonstrates specific stability characteristics that are influenced by environmental conditions and chemical surroundings [11] [13]. The compound is generally stable under normal storage conditions but requires specific precautions to maintain its integrity [9] [13].

Research has shown that resibufogenin is unstable under strong acidic or alkaline conditions, which can lead to degradation of the molecule [11] [13]. Specifically, studies have reported that resibufogenin is not stable in gastric fluid but exhibits relatively better stability in intestinal fluid [11]. This pH-dependent stability has implications for its oral bioavailability and pharmaceutical formulation strategies [7] [11].

Resibufogenin is also sensitive to moisture, requiring storage under dry conditions to prevent degradation [13]. For optimal preservation, it is recommended to store the compound under inert gas (nitrogen or argon) at temperatures between 2-8°C [9] [13]. These storage conditions help maintain the structural integrity and chemical purity of resibufogenin over extended periods [9] [13].

The stability characteristics of resibufogenin are influenced by its chemical structure, particularly the presence of the α-pyrone ring and the 14,15-epoxy group, which can undergo hydrolysis or other degradation reactions under certain conditions [7] [11]. Understanding these stability features is essential for proper handling, storage, and formulation of resibufogenin for various applications [9] [13].

Spectroscopic Properties

Resibufogenin exhibits distinctive spectroscopic properties that are valuable for its identification, structural characterization, and purity assessment [3] [5]. Various spectroscopic techniques, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, have been employed to elucidate the spectral characteristics of resibufogenin [3] [30].

In UV-Vis spectroscopy, resibufogenin shows a characteristic absorption maximum (λmax) at approximately 298 nm with a logarithmic extinction coefficient (log ε) of 3.74 in alcohol [3] [30]. This absorption is attributed to the α,β-unsaturated lactone moiety in the molecule, which contains a chromophoric group capable of absorbing UV radiation [15] [17].

The IR spectrum of resibufogenin reveals characteristic absorption bands corresponding to various functional groups present in the molecule [17] [30]. These include bands for hydroxyl groups, lactone carbonyl stretching, and the steroid framework vibrations [15] [17]. The specific IR absorption patterns provide valuable information about the functional groups and structural features of resibufogenin [17] [30].

NMR spectroscopy has been extensively used to elucidate the structural details of resibufogenin [17] [29]. The 1H-NMR spectrum shows characteristic signals for various protons in the molecule, including those in the α-pyrone ring and the steroid nucleus [29] [30]. Notably, the H-22 proton in the C-20,C-21 epoxide derivative of resibufogenin appears as a doublet at δ7.93 ppm, which is a distinctive spectral feature [29] [30].

Table 3: Spectroscopic Properties of Resibufogenin

| Spectroscopic Method | Characteristic Features |

|---|---|

| UV Spectroscopy | UV λmax: 298 nm (log ε 3.74) in alcohol |

| IR Spectroscopy | Characteristic bands for hydroxyl, lactone, and steroid framework |

| NMR Spectroscopy | 1H-NMR: H-22 appears as doublet at δ7.93 ppm for the C-20,C-21 epoxide derivative |

The 13C-NMR spectrum of resibufogenin provides additional structural information, with characteristic chemical shifts for various carbon atoms in the molecule [17] [29]. These spectroscopic data, combined with other analytical techniques, have been instrumental in confirming the structure and stereochemistry of resibufogenin [17] [29] [30].

Structure-Activity Relationships

Key Functional Groups

Resibufogenin contains several key functional groups that are critical for its structural integrity and biological activities [7] [25]. These functional groups contribute to the overall three-dimensional structure of the molecule and influence its interactions with biological targets [7] [25].

The α-pyrone ring (C-20 to C-23) is a defining structural feature of resibufogenin and other bufadienolides [7] [21]. This six-membered lactone ring is essential for biological activity and distinguishes bufadienolides from cardenolides, which possess a five-membered lactone ring [7] [21]. The α-pyrone ring plays a crucial role in the interaction of resibufogenin with its biological targets, particularly sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) [21] [25].

The 14,15-epoxy group is another important functional group in resibufogenin that forms a rigid structure with the steroid nucleus [7] [24]. This epoxy group contributes to the overall conformation of the molecule and influences its biological activity profile [7] [24]. The specific orientation of this epoxy group (β-oriented) is a distinctive feature of resibufogenin compared to other bufadienolides [8] [24].

The 3β-hydroxyl group in resibufogenin serves as a key site for metabolism, conjugation, and structural modification [7] [24]. This functional group affects the solubility and bioavailability of the compound and can undergo various chemical transformations, including oxidation to a ketone or conjugation with other molecules [24] [26].

Table 4: Key Functional Groups of Resibufogenin and Their Significance

| Functional Group | Structural Significance |

|---|---|

| α-Pyrone Ring (C-20 to C-23) | Essential for biological activity; characteristic of bufadienolides; distinguishes from cardenolides which have a 5-membered lactone ring |

| 14,15-Epoxy Group | Forms a rigid structure with the steroid nucleus; contributes to the overall conformation and biological activity |

| 3β-Hydroxyl Group | Key site for metabolism, conjugation, and structure modification; affects solubility and bioavailability |

| Steroid Nucleus | Provides the basic framework and hydrophobic character; responsible for membrane interactions |

| C-7 and C-11 Methyl Groups | Contribute to the three-dimensional structure and affect receptor binding properties |

The steroid nucleus provides the basic framework and hydrophobic character of resibufogenin [7] [25]. This tetracyclic ring system is responsible for membrane interactions and contributes to the overall lipophilicity of the molecule [7] [25]. The specific configuration of the steroid nucleus, including the trans A/B ring junction and cis C/D ring junction, influences the three-dimensional structure and biological properties of resibufogenin [7] [29].

The C-7 and C-11 methyl groups in resibufogenin contribute to its three-dimensional structure and affect its receptor binding properties [7] [29]. These methyl substituents influence the overall shape and electron distribution of the molecule, thereby affecting its interactions with biological targets [7] [29].

Comparisons with Similar Bufadienolides

Resibufogenin shares structural similarities with several other bufadienolides, but also exhibits distinct differences that influence its physicochemical properties and biological activities [19] [22]. Comparing resibufogenin with other bufadienolides provides valuable insights into structure-activity relationships within this class of compounds [19] [22].

Bufalin, another prominent bufadienolide, has a molecular formula of C24H34O4 and a molecular weight of 386.52 g/mol, slightly higher than resibufogenin [19] [22]. The key structural difference between resibufogenin and bufalin is the presence of a 14β-hydroxyl group in bufalin instead of the 14,15-epoxy group found in resibufogenin [19] [24]. This structural difference affects the receptor binding profile and selectivity for different Na+/K+-ATPase isoforms [19] [24].

Cinobufagin, with a molecular formula of C26H34O6 and a molecular weight of 458.55 g/mol, contains additional functional groups compared to resibufogenin [22] [31]. Specifically, cinobufagin has a 14β-hydroxyl group and a 16β-acetoxy group, which are not present in resibufogenin [22] [31]. These additional substituents influence the potency and selectivity of cinobufagin compared to resibufogenin [22] [31].

Bufotalin (C26H36O6, 460.56 g/mol) differs from resibufogenin by having a 14β-hydroxyl group, a 16β-acetoxy group, and a 5β-hydroxyl group [22] [31]. These structural differences contribute to the distinct physicochemical properties and biological activities of bufotalin compared to resibufogenin [22] [31].

Table 5: Comparison of Resibufogenin with Similar Bufadienolides

| Bufadienolide | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| Resibufogenin | C24H32O4 | 384.51 | 14,15-epoxy group; 3β-hydroxyl group |

| Bufalin | C24H34O4 | 386.52 | 14β-hydroxyl group; 3β-hydroxyl group |

| Cinobufagin | C26H34O6 | 458.55 | 14β-hydroxyl group; 16β-acetoxy group; 3β-hydroxyl group |

| Bufotalin | C26H36O6 | 460.56 | 14β-hydroxyl group; 16β-acetoxy group; 5β-hydroxyl group |

| Arenobufagin | C24H32O6 | 416.51 | 14,15-epoxy group; 3β,5β,11α-trihydroxyl groups |

Arenobufagin (C24H32O6, 416.51 g/mol) shares the 14,15-epoxy group with resibufogenin but contains additional hydroxyl groups at the 5β and 11α positions [22] [26]. These additional hydroxyl groups increase the polarity and hydrophilicity of arenobufagin compared to resibufogenin, affecting its solubility and pharmacokinetic properties [22] [26].

Structure-activity relationship studies have revealed that the α-pyrone ring is essential for the Na+/K+-ATPase inhibitory activity of bufadienolides, including resibufogenin [19] [25]. Modifications to this ring generally reduce the biological activity of these compounds [19] [25]. The presence of the 14,15-epoxy group in resibufogenin versus the 14β-hydroxyl group in bufalin results in different receptor binding profiles and selectivity for Na+/K+-ATPase isoforms [19] [24].

The 3β-hydroxyl group in resibufogenin and other bufadienolides is a key site for metabolism and structural modification [24] [26]. Removal or modification of this group alters the bioavailability and pharmacokinetics of these compounds, while oxidation to a 3-keto group generally reduces their biological activity [24] [26].